molecular formula C8H8IN3 B14860112 4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile

4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile

Cat. No.: B14860112
M. Wt: 273.07 g/mol
InChI Key: UUUZOYHIVAPMSG-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminoethyl group at the 4-position, an iodine atom at the 6-position, and a carbonitrile group at the 2-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl and carbonitrile groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the compound. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Similar structure with a benzenesulfonamide group instead of a pyridine ring.

    Dopamine: Contains a 2-aminoethyl group but lacks the iodine and carbonitrile groups.

Uniqueness

4-(2-Aminoethyl)-6-iodopyridine-2-carbonitrile is unique due to the presence of the iodine atom and the carbonitrile group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

Molecular Formula

C8H8IN3

Molecular Weight

273.07 g/mol

IUPAC Name

4-(2-aminoethyl)-6-iodopyridine-2-carbonitrile

InChI

InChI=1S/C8H8IN3/c9-8-4-6(1-2-10)3-7(5-11)12-8/h3-4H,1-2,10H2

InChI Key

UUUZOYHIVAPMSG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C#N)I)CCN

Origin of Product

United States

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